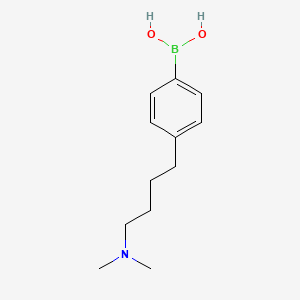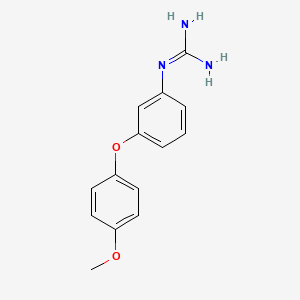
Sodium DL-3-hydroxybutyrate-2,4-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium DL-3-hydroxybutyrate-2,4-13C2 is a labeled compound used in various scientific research applications. It is a sodium salt of DL-3-hydroxybutyric acid, where the carbon atoms at positions 2 and 4 are isotopically labeled with carbon-13. This compound is often used in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium DL-3-hydroxybutyrate-2,4-13C2 typically involves the isotopic labeling of the precursor moleculesThe final step involves the neutralization of the acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium DL-3-hydroxybutyrate-2,4-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to acetoacetate.
Reduction: It can be reduced to butyrate.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Acetoacetate
Reduction: Butyrate
Substitution: Various substituted butyrates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Sodium DL-3-hydroxybutyrate-2,4-13C2 is widely used in scientific research, including:
Chemistry: Used as a standard in NMR spectroscopy for studying metabolic pathways.
Biology: Employed in metabolic studies to trace the fate of carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.
Industry: Used in the production of labeled compounds for research and development
Wirkmechanismus
The mechanism of action of Sodium DL-3-hydroxybutyrate-2,4-13C2 involves its metabolism into acetoacetate and butyrate, which are key intermediates in energy production. The labeled carbon atoms allow researchers to trace these metabolic pathways using NMR spectroscopy. The compound interacts with various enzymes and metabolic pathways, providing insights into cellular energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium DL-3-hydroxybutyrate-1,3-13C2
- Sodium DL-3-hydroxybutyrate-4-13C
- Sodium D-3-hydroxybutyrate-2,4-13C2
- Sodium DL-3-hydroxybutyrate-13C4
Uniqueness
Sodium DL-3-hydroxybutyrate-2,4-13C2 is unique due to its specific isotopic labeling at positions 2 and 4, which provides distinct advantages in metabolic tracing studies. This specific labeling allows for more precise tracking of metabolic pathways compared to other similar compounds .
Eigenschaften
CAS-Nummer |
287389-35-9 |
|---|---|
Molekularformel |
C4H7NaO3 |
Molekulargewicht |
128.07 g/mol |
IUPAC-Name |
sodium;3-hydroxy(2,4-13C2)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1; |
InChI-Schlüssel |
NBPUSGBJDWCHKC-AWQJXPNKSA-M |
SMILES |
CC(CC(=O)[O-])O.[Na+] |
Isomerische SMILES |
[13CH3]C([13CH2]C(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC(CC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)


![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)
![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)
![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)



![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)




